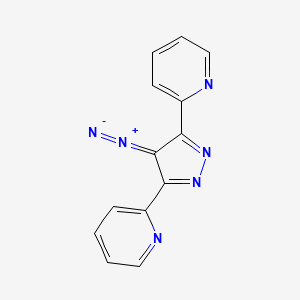
2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridine rings and a diazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole typically involves the reaction of 3,5-dipyridylpyrazole with diazotizing agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the diazo group onto the pyrazole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines and pyrazoles.
Scientific Research Applications
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole involves its interaction with various molecular targets. The diazo group can participate in cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dipyridylpyrazole: Lacks the diazo group but shares the pyrazole and pyridine rings.
4-Diazo-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of pyridine rings.
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Contains a pyridine ring with carboxyphenyl substituents.
Uniqueness
3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is unique due to the presence of both pyridine rings and a diazo group on the pyrazole ring
Properties
CAS No. |
922506-50-1 |
|---|---|
Molecular Formula |
C13H8N6 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-(4-diazo-5-pyridin-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H8N6/c14-17-13-11(9-5-1-3-7-15-9)18-19-12(13)10-6-2-4-8-16-10/h1-8H |
InChI Key |
PQEWJCPRBGCZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C2=[N+]=[N-])C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















